molecular formula C11H20N2O4 B8263682 Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate

Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate

Cat. No.: B8263682
M. Wt: 244.29 g/mol
InChI Key: SARVTQFJJABHLS-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate is an organic compound with a complex structure that includes a dimethylamino group, a tert-butyl carbamate group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dimethylamino Group: This can be achieved by reacting a suitable precursor with dimethylamine under controlled conditions.

    Introduction of the Ester Group: The ester group can be introduced through esterification reactions, often using methanol and an acid catalyst.

    Addition of the Carbamate Group: The tert-butyl carbamate group is typically added using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester and carbamate groups can undergo hydrolysis under physiological conditions, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate: Similar structure but with a saturated carbon chain.

    Ethyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the dimethylamino and carbamate groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8(7-13(4)5)9(14)16-6/h7H,1-6H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARVTQFJJABHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=CN(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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